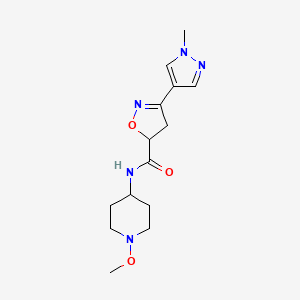![molecular formula C15H17N7 B7435488 N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine](/img/structure/B7435488.png)
N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine, also known as CP-547632, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound has been shown to inhibit the activity of various protein kinases, which are enzymes that play a critical role in the regulation of cell growth and division.
Mécanisme D'action
N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine exerts its anti-cancer effects by inhibiting the activity of various protein kinases, including Aurora A, Aurora B, and FLT3. Aurora A and B are involved in the regulation of mitotic spindle formation and chromosome segregation, while FLT3 is involved in the regulation of cell survival and proliferation. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells, resulting in the suppression of tumor growth.
Biochemical and Physiological Effects:
N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. In addition, it has been shown to inhibit the activity of various protein kinases, including Aurora A, Aurora B, and FLT3, which are known to play a critical role in the regulation of cell growth and division. However, the exact biochemical and physiological effects of N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine on normal cells and tissues are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine in lab experiments is its specificity for protein kinases, which allows for targeted inhibition of specific signaling pathways involved in cancer growth and progression. In addition, N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one of the limitations of using N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine. One area of research is the identification of biomarkers that can predict response to N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine treatment in cancer patients. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine. Finally, the development of more potent and selective protein kinase inhibitors, based on the structure of N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine, is an area of active research.
Méthodes De Synthèse
The synthesis of N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-(triazol-1-yl)pyridine, which is reacted with 5-cyclopropyl-1-methylpyrazole-4-carbaldehyde to form the intermediate compound. This intermediate is then reacted with a reducing agent to form the final product, N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine.
Applications De Recherche Scientifique
N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of various protein kinases, including Aurora A, Aurora B, and FLT3, which are known to play a critical role in the regulation of cell growth and division. Inhibition of these kinases has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth.
Propriétés
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-21-15(11-2-3-11)12(9-19-21)8-17-13-10-16-5-4-14(13)22-7-6-18-20-22/h4-7,9-11,17H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPIYCFPPWRTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CNC2=C(C=CN=C2)N3C=CN=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-5-methyl-4-nitro-N-[[3-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]aniline](/img/structure/B7435411.png)
![(1R,2R)-N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-2-pyridin-4-ylcyclopropane-1-carboxamide](/img/structure/B7435417.png)
![N-[2-(1,1-dioxothiolan-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B7435425.png)
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7435433.png)
![N-methyl-2-[methyl(1,6-naphthyridin-4-yl)amino]ethanesulfonamide](/img/structure/B7435439.png)
![N-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435441.png)

![4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole](/img/structure/B7435455.png)
![Diethyl 2-[(4-ethenylbenzoyl)amino]-2-methylpropanedioate](/img/structure/B7435456.png)
![N-[1-[5-(1-hydroxypropan-2-yl)-4-methyl-1,2,4-triazol-3-yl]piperidin-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7435464.png)
![(3S,4R)-4-methyl-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine](/img/structure/B7435466.png)
![4-[5-(Furan-3-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]-1-(2-methylpropyl)piperazin-2-one](/img/structure/B7435476.png)
![N,N-diethyl-4-[1-[2-(1-methoxycyclobutyl)ethyl]tetrazol-5-yl]piperazine-1-carboxamide](/img/structure/B7435492.png)